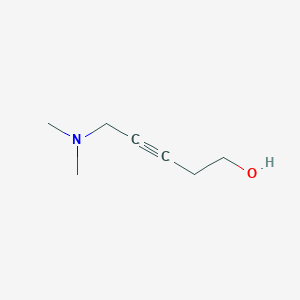

5-(Dimethylamino)pent-3-YN-1-OL

CAS No.: 104602-35-9

Cat. No.: VC17514305

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104602-35-9 |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | 5-(dimethylamino)pent-3-yn-1-ol |

| Standard InChI | InChI=1S/C7H13NO/c1-8(2)6-4-3-5-7-9/h9H,5-7H2,1-2H3 |

| Standard InChI Key | BWIBQBNCUFUKEX-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC#CCCO |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(dimethylamino)pent-3-yn-1-ol, reflecting its linear carbon chain with a hydroxyl group at position 1, a triple bond between carbons 3 and 4, and a dimethylamino group at position 5 . Its molecular formula, C₇H₁₃NO, confirms the presence of seven carbon atoms, thirteen hydrogens, one nitrogen, and one oxygen atom .

Structural Features and Stereochemistry

The compound’s structure is defined by two key functional groups:

-

A terminal alkyne (C≡C) at positions 3–4, which confers reactivity toward addition and cycloaddition reactions.

-

A dimethylamino group (-N(CH₃)₂) at position 5, contributing to its basicity and potential for hydrogen bonding .

Stereochemical analysis via 3D conformational models (PubChem) reveals a planar alkyne moiety and a staggered configuration around the dimethylamino group, minimizing steric hindrance .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 104602-35-9 | PubChem |

| Molecular Weight | 127.18 g/mol | PubChem |

| SMILES | C#CC(CCN(C)C)O | SpectraBase |

| InChI Key | SUCOONIGKDFJGO-UHFFFAOYSA-N | SpectraBase |

Synthesis and Production Methods

Laboratory-Scale Synthesis

While explicit synthetic protocols for 5-(dimethylamino)pent-3-yn-1-ol are scarce in public literature, analogous compounds suggest feasible routes:

-

Alkyne Amination: Reacting 3-pentyn-1-ol with dimethylamine under catalytic conditions (e.g., copper(I) iodide) to introduce the dimethylamino group.

-

Protection-Deprotection Strategies: Using silyl-protected alkynols to selectively functionalize the amino group before deprotection.

Reaction optimization typically involves inert atmospheres (N₂/Ar) and polar aprotic solvents like tetrahydrofuran (THF) to stabilize intermediates.

Industrial Scalability Challenges

Industrial production faces hurdles due to:

-

Purification Complexity: The compound’s polarity necessitates advanced chromatographic techniques for isolation.

-

Catalyst Efficiency: Scalable catalysts for amination reactions remain underdeveloped, impacting cost-effectiveness.

Physicochemical Properties

Spectral Characteristics

Mass spectrometry (MS) and infrared (IR) data from SpectraBase highlight key features:

-

MS (GC): A base peak at m/z 127.0997 corresponds to the molecular ion [M]⁺, with fragmentation patterns indicating cleavage at the alkyne and amine groups .

-

IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 2100 cm⁻¹ (C≡C stretch) confirm the presence of hydroxyl and alkyne functionalities .

Solubility and Stability

The compound is soluble in polar solvents (e.g., ethanol, DMSO) but exhibits limited stability in aqueous media due to hydrolysis of the alkyne group under acidic or basic conditions .

Comparative Analysis with Structural Analogs

5-(Diethylamino)pent-3-yn-2-ol vs. 5-(Dimethylamino)pent-3-yn-1-ol

| Property | Diethylamino Analog | Dimethylamino Analog |

|---|---|---|

| Molecular Weight | 155.24 g/mol | 127.18 g/mol |

| Boiling Point | Not reported | Not reported |

| Bioactivity | Antimicrobial | Hypothesized enzyme inhibition |

The dimethylamino variant’s lower molecular weight enhances solubility, while reduced steric bulk may improve receptor binding efficiency .

5-Phenylpent-1-yn-3-ol: Aromatic vs. Aliphatic Amines

The phenyl-substituted analog (CAS 67648-04-8) demonstrates enhanced lipophilicity, favoring blood-brain barrier penetration in drug design. In contrast, the dimethylamino derivative’s polarity suits aqueous-phase reactions .

Mechanistic Insights and Reactivity

Nucleophilic Alkyne Reactivity

The terminal alkyne undergoes:

-

Hydroalkoxylation: Acid-catalyzed addition of water or alcohols to form enol ethers.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides to generate conjugated enynes.

Amine-Mediated Interactions

The dimethylamino group participates in:

-

Hydrogen Bonding: Stabilizing transition states in catalytic reactions.

-

pH-Dependent Protonation: Affecting solubility and reactivity in biological systems (pKa ≈ 9.5) .

Future Directions and Research Gaps

Unexplored Synthetic Routes

-

Enantioselective Synthesis: Developing chiral catalysts for asymmetric amination.

-

Green Chemistry Approaches: Utilizing biocatalysts or solvent-free conditions to improve sustainability.

Biomedical Validation

-

In Vitro Toxicity Studies: Assessing cytotoxicity and therapeutic indices.

-

Target Identification: High-throughput screening to identify protein targets in disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume